molecular formula C21H25N5O3S2 B2379775 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892735-12-5

3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2379775
CAS No.: 892735-12-5
M. Wt: 459.58
InChI Key: WPQRNPVKNIAHOJ-UHFFFAOYSA-N
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Description

3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thienopyrimidine and triazole derivatives.

    Sulfonylation: Introduction of the 3,4-dimethylphenylsulfonyl group is typically carried out using sulfonyl chlorides in the presence of a base like triethylamine.

    N-Alkylation: The N-(3-isopropoxypropyl) group is introduced via alkylation using an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Batch or Continuous Flow Processes: To maximize efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and the triazolo[1,5-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Ligand Development: The compound’s structure makes it a candidate for developing ligands for various receptors, particularly in medicinal chemistry.

Biology

    Biological Probes: It can be used to develop probes for studying biological pathways and receptor interactions.

Medicine

    Drug Development:

Industry

    Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and triazolo[1,5-a]pyrimidine moieties are crucial for binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives: Other derivatives with different substituents on the core structure.

    Sulfonylated Aromatic Compounds: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

    Structural Complexity: The combination of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with the sulfonyl and isopropoxypropyl groups makes this compound unique.

    Its specific structure allows for diverse applications in medicinal chemistry and material science, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

10-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-13(2)29-10-5-9-22-19-18-17(8-11-30-18)26-20(23-19)21(24-25-26)31(27,28)16-7-6-14(3)15(4)12-16/h6-8,11-13H,5,9-10H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQRNPVKNIAHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCCOC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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